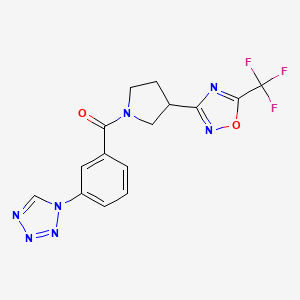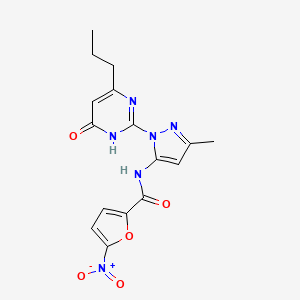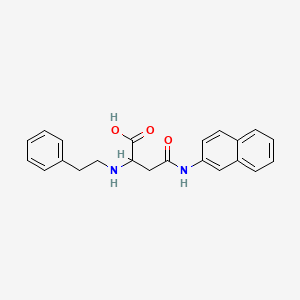
(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H12F3N7O2 and its molecular weight is 379.303. The purity is usually 95%.
BenchChem offers high-quality (3-(1H-tetrazol-1-yl)phenyl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1H-tetrazol-1-yl)phenyl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
The compound has demonstrated promising cytotoxic activity against several cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . Specifically, compound 10ec exhibited the highest cytotoxicity with an IC50 value of 0.99 ± 0.01 μM against BT-474 breast cancer cells. It induces apoptosis in BT-474 cells, as confirmed by acridine orange/ethidium bromide (AO/EB) staining and annexin V-FITC/propidium iodide assays. Additionally, it inhibits colony formation in BT-474 cells in a concentration-dependent manner .
Tubulin Polymerization Inhibition
Compound 10ec was evaluated for its tubulin polymerization inhibition. It binds to the colchicine binding site of tubulin, suggesting potential use in disrupting microtubule dynamics and inhibiting cell division .
Drug Development
The compound’s unique structure makes it an interesting candidate for drug development. In silico studies indicate that sulfonyl piperazine-integrated triazole conjugates possess drug-like properties .
Click Chemistry
The 1,2,3-triazole ring system in this compound can be synthesized via copper-catalyzed click reactions. Triazoles have exhibited various biological activities, including antibacterial, antimalarial, and antiviral properties .
Chemical Biology
Researchers can investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids. Its unique structure may enable specific binding to target molecules.
properties
IUPAC Name |
[3-(tetrazol-1-yl)phenyl]-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N7O2/c16-15(17,18)14-20-12(21-27-14)10-4-5-24(7-10)13(26)9-2-1-3-11(6-9)25-8-19-22-23-25/h1-3,6,8,10H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHPIHFLQUMVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-1-{6-[(2-oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)thio]pyridazin-3-yl}-1H-imidazole-4-carboxamide](/img/structure/B2458882.png)
![2-(2-Bromonaphtho[2,1-b]furanyl)acetic acid](/img/structure/B2458883.png)
![3-Propan-2-yl-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2458885.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2458886.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2458890.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2458891.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide](/img/structure/B2458895.png)


![3-(4-Fluorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2458899.png)